N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound features a benzodioxole ring fused with a furan moiety, making it a unique structure with promising properties.
Mechanism of Action
Target of Action
Similar compounds have been reported to have antitumor activities , suggesting potential targets within cancer cells.
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis and cause cell cycle arrests in cancer cells .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may affect pathways related to cell growth and survival .
Result of Action
N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide has been found to have antitumor activity, with some compounds showing potent growth inhibition properties . This suggests that the compound’s action results in the inhibition of cancer cell growth.
Action Environment
It’s important to note that this compound has shown promising antitumor activity, making it a potential candidate for further study in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Attachment of the Furan Moiety: The furan ring is introduced via a Friedel-Crafts acylation reaction using furan-3-yl benzyl chloride.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using benzoic acid derivatives and appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures, such as benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone.
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole derivatives, which share the benzodioxole ring structure.
Uniqueness
N-(4-(furan-3-yl)benzyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a benzodioxole ring fused with a furan moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c21-19(15-5-6-17-18(9-15)24-12-23-17)20-10-13-1-3-14(4-2-13)16-7-8-22-11-16/h1-9,11H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPCSFZQICHDLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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